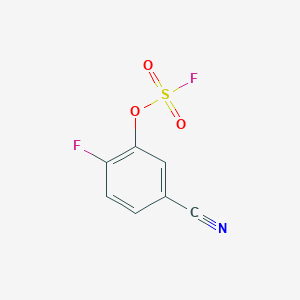
4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene is a multifunctional molecule that is not directly discussed in the provided papers. However, related compounds with similar functional groups, such as cyano and fluoro substituents, are mentioned. For instance, 4-Cyanobenzenesulfonamides have been studied for their potential as amine protecting/activating groups, which could be relevant to the chemistry of 4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene . Additionally, the reaction of cysteine with 1-fluoro-2,4-dinitrobenzene, which shares the fluoro substituent, has been investigated, suggesting potential reactivity of the fluoro group in similar compounds .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For example, 4-Cyanobenzenesulfonamides can be synthesized and further elaborated by alkylation and arylation, which might be applicable to the synthesis of 4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene . The resolution of a nonsteroidal antiandrogen with a cyano and fluoro substituent involved chromatographic separation, which could be a technique of interest in the purification steps of the synthesis process .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile's structure was confirmed by X-ray crystallographic studies, which also revealed intramolecular hydrogen bonding . Such structural analysis techniques would be essential for confirming the molecular structure of 4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored, such as the cleavage of 4-Cyanobenzenesulfonamides under the action of thiol and base , and the reaction of 1-fluoro-2,4-dinitrobenzene with cysteine . These studies provide insights into the potential reactivity of 4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene, particularly regarding its fluoro and cyano groups.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene are not directly reported, related compounds exhibit interesting properties. For example, the crystal packing of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile is governed by intermolecular hydrogen bonds , and the enol tautomer of 4-(phenylsulfonyl)spiro[cyclopentane-1,9'-[9H]fluorene]-2,3-dione shows a three-dimensional network formed by hydrogen bonds and C-H...O interactions . These findings suggest that 4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene may also exhibit specific intermolecular interactions influencing its physical properties.
Applications De Recherche Scientifique
Synthesis of Cyanophenoxazines and Related Compounds
4-Cyano-1-fluoro-2-fluorosulfonyloxybenzene plays a role in the synthesis of various heterocycles, including cyanophenoxazines. These compounds are derived from reactions involving nucleophiles and have applications in producing high-yield substituted heterocycles. For instance, cyano-activated fluoro displacement reactions have been utilized to synthesize cyanophenoxazines and related compounds (Eastmond, Gilchrist, Paprotny, & Steiner, 2001).
Magnetic Resonance Spectra Study
This compound is also instrumental in the study of magnetic resonance spectra. For instance, 2-Fluoro-5-nitrobenzonitrile, a chemical analogous to 1-fluoro-2,4-dinitrobenzene where the nitro group is replaced by a cyano group, has been used for resonance spectral studies of certain derivatives (Wilshire, 1967).
Analysis of Protein Hydrodisulfide Groups
The chemical is useful in biochemistry, specifically in the analysis of protein hydrodisulfide groups. The use of 1-fluoro-2,4-dinitrobenzene as a probe for hydrodisulfide groups in proteins has been described, indicating its utility in biochemical analyses (Sawahata & Neal, 1982).
Organic Chemistry Research
It is also relevant in organic chemistry research. For example, studies have been conducted on the synthesis and transition temperatures of compounds like 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls, demonstrating its role in organic synthesis (Gray, Hird, Ifill, Smith, & Toyne, 1995).
Development of Fluorescent Probes
It contributes to the development of fluorescent probes. For example, twin-cyano-stilbene-based two-photon fluorescent probes for mercury detection in aqueous solutions were developed using derivatives of this compound (Huang et al., 2008).
Study of Optoelectronic Properties
This chemical is utilized in the study of optoelectronic properties of materials. For instance, steady development on photophysical behaviors for a variety of organic fluorophores has been inspired by generating anthracene-based fluorescent molecules with strong acceptor and significantly weak donor through a π-spacer, involving derivatives of this compound (Baig et al., 2018).
Genotoxic Impurity Analysis
It is also used in the synthesis and quantitation of genotoxic impurities in pharmaceutical compounds, indicating its importance in pharmaceutical chemistry (Katta et al., 2017).
Propriétés
IUPAC Name |
4-cyano-1-fluoro-2-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO3S/c8-6-2-1-5(4-10)3-7(6)13-14(9,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIUYOJFMCKMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OS(=O)(=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3011018.png)
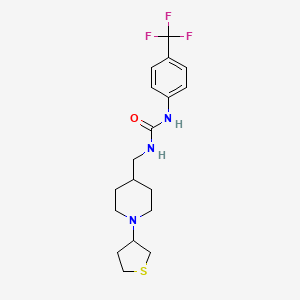
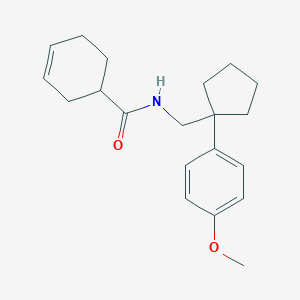
![1-isopropyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B3011022.png)
![N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3011023.png)

![3,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3011027.png)
![3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B3011030.png)
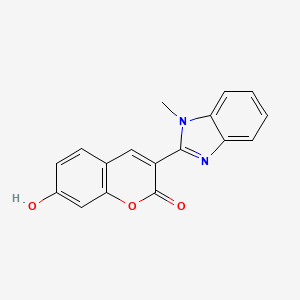
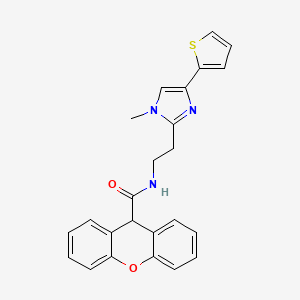
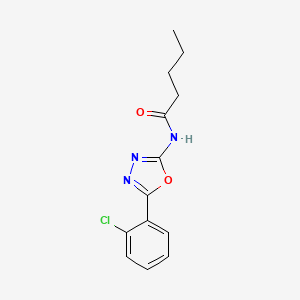
![[2-(3-Chloroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3011035.png)
![1-Iodo-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B3011036.png)
